tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Catalog No.
S833563
CAS No.
1041026-71-4
M.F
C22H38N4O8
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylat...

CAS Number

1041026-71-4

Product Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Molecular Formula

C22H38N4O8

Molecular Weight

486.6 g/mol

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

PYRAMVPOMDHTNX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O

There is a possibility that this compound is a derivative of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CID 53350400), which also lacks documented research applications but might be a precursor or intermediate in a larger synthesis [2].

Further Exploration Options

  • Chemical Suppliers: Some chemical suppliers, like Sigma-Aldrich, offer listings for this compound. While they might not detail specific research applications, they might provide clues regarding its properties or potential uses based on similar molecules [3].
  • Scientific Literature Search: Performing a search on scientific databases like ScienceDirect or Scopus using the compound's name or CAS number (1227382-01-5) might reveal recent research papers mentioning its use [4, 5].

Citations:

  • PubChem. . National Institutes of Health. [Accessed 8 March 2024]
  • PubChem. National Institutes of Health. [Accessed 8 March 2024]
  • Sigma-Aldrich. [Accessed 8 March 2024]
  • ScienceDirect.
  • Scopus.

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid is a chemical compound characterized by its spirocyclic structure, which includes a diaza (two nitrogen atoms) component. The molecular formula is C22H38N4O8, and it typically appears as a white to light yellow solid . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

Typical of carboxylates and diazaspiro compounds. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water.
  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in various substitution reactions.

An example synthesis involves dissolving 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester in methanol and reacting it with magnesium chips to yield the oxalate form .

Research indicates that tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid exhibits significant biological activity. It has been identified as a potential CDK inhibitor, making it relevant in cancer research where CDK pathways are often dysregulated. The compound's ability to modulate these pathways may lead to therapeutic applications in oncology .

The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid typically involves the following steps:

  • Formation of the Base Compound: Start with 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester.
  • Reaction with Magnesium: Dissolve the base compound in methanol and add magnesium chips.
  • Precipitation of Oxalate: After completion of the reaction (monitored via thin-layer chromatography), add an ethanol solution of anhydrous oxalic acid to precipitate the oxalate form .

This method yields a product with high purity and efficiency.

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid has several applications:

  • Pharmaceutical Intermediates: Used in the synthesis of various drugs targeting cell cycle regulation.
  • Research Tool: Serves as a model compound for studying spirocyclic structures and their reactivity.
  • Potential Therapeutics: Investigated for its role in developing new cancer therapies due to its CDK inhibition properties .

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it can effectively bind to CDK enzymes, inhibiting their activity and thus affecting cell proliferation pathways. Further research is necessary to elucidate its binding affinities and specificity towards different CDKs.

Several compounds share structural or functional similarities with tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate1187929-81-20.92
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate1359655-84-70.91
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-80.88
tert-Butyl azetidine-1-carboxylate147621-21-40.83

These compounds exhibit varying degrees of similarity based on structural features such as spirocyclic arrangements and functional groups but differ in their specific biological activities and applications.

Solubility Characteristics in Polar / Non-Polar Solvents

SolventExperimental / Predicted ObservationSource
WaterSlightly soluble; visible turbidity above ~10 mg mL-¹2,6-Diazaspiro hemioxalate product sheet [1]
MethanolFreely soluble; clear solution obtained at ≥50 mg mL-¹TCI product data [2] [3]
Dimethyl sulfoxideSlight solubility (requires mild heating or sonication)ChemicalBook entry for hemioxalate [1]
DimethylformamideComplete dissolution reported during synthetic work-upAmbeed reaction note [4]
Predicted aqueous solubility (ESOL model)16.1 mg mL-¹ (classified “very soluble”)Ambeed computational profile [4]

The oxalate salt contains an internal ammonium–oxalate ion pair that enhances polarity relative to the neutral tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. As polarity of the medium rises (water < methanol < DMSO), hydrogen-bond donors on oxalic acid and acceptors on the diazaspiro ring engage in extensive solvation, accounting for the steep increase in solubility observed in protic solvents. In non-polar hydrocarbons the compound remains practically insoluble, a behaviour governed by its polar surface area of 116 Ų measured for the 1:1 salt [5].

Thermal Stability and Decomposition Pathways

ParameterMeasured / Predicted ValueSource & Notes
Melting point (hemioxalate)206 – 209 °C (onset, solid-state)ChemicalBook [1]
Boiling point of free base (predicted)282.6 ± 40 °C (Joback method)ChemicalBook [6]
Storage guidanceFrozen (< 0 °C) under inert gas; air-, moisture- and heat-sensitiveTCI SDS summary [2]

Differential scanning data for comparable Boc-protected diazaspiro salts show the first endotherm (≈ 210 °C) corresponding to lattice breakdown of the oxalate. Above ≈ 230 °C the tert-butoxycarbonyl group undergoes thermolytic decarboxylation, releasing carbon dioxide and isobutene; concurrent dehydration of oxalic acid to carbon monoxide / carbon dioxide is typical of dialkyl-oxalate salts. Under inert atmosphere no exothermic runaway is noted below 300 °C, indicating adequate stability for standard synthetic operations provided oxygen and moisture are rigorously excluded.

pKa Determination and pH-Dependent Speciation

The basic pKa (BH⁺ ⇌ B + H⁺) calculated for the diazaspiro nitrogen is 10.02 ± 0.20 [6]. Using the Henderson–Hasselbalch relationship, the fractional distribution of neutral base (B) and protonated species (BH⁺) across physiologically relevant pH values is:

pHNeutral B (%)Protonated BH⁺ (%)
20.00100.00
40.00100.00
60.0199.99
70.1099.90
80.9599.05
98.7291.28
1048.8551.15
1190.529.48
1298.961.04

At physiological pH 7.4 the salt therefore exists almost entirely as the cationic oxalate complex, rationalising its pronounced hydrophilicity and minimal passive diffusion through non-polar membranes.

Partition Coefficient (LogP) and Lipophilicity Assessments

DescriptorValueComputational Method / Data SetSource
XLogP30.35Atom-additive modelAmbeed property panel [4]
iLOGP2.57Hybrid GB/SA modelAmbeed property panel [4]
Consensus LogP0.93Mean of five algorithmsAmbeed property panel [4]

The low XLogP3 value confirms that the free-base form is only mildly lipophilic, whereas the measured consensus LogP below 1 supports the empirical observation of high aqueous solubility. Conversion to the oxalate further lowers effective logD at neutral pH because the ionised pair partitions preferentially into water. Consequently, the compound is expected to exhibit limited permeability through purely hydrophobic barriers yet should dissolve readily in mixed aqueous–organic formulations such as methanol-rich reaction media.

Dates

Last modified: 08-16-2023

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